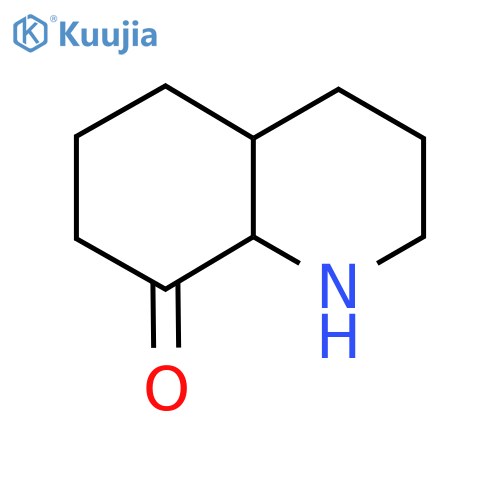Cas no 45872-31-9 (Decahydroquinolin-8-one)
デカヒドロキノリン-8-オンは、複素環式化合物の一種であり、分子式C9H15NOで表される飽和化されたキノリン誘導体です。この化合物は、8位にケトン基を有するデカヒドロキノリンの構造特徴を持ち、有機合成中間体としての高い有用性を示します。特に医薬品中間体や精密化学合成において、立体選択的反応の構築基盤として優れた性能を発揮します。その剛直な二環構造と極性官能基の存在により、分子設計における多様な修飾が可能であり、生物活性化合物の開発において重要な骨格を提供します。また、比較的高い熱安定性と溶解性バランスを有することから、各種反応条件下での取り扱いが容易である点も特長です。

Decahydroquinolin-8-one structure
商品名:Decahydroquinolin-8-one
Decahydroquinolin-8-one 化学的及び物理的性質
名前と識別子
-
- SCHEMBL10813011
- EN300-37152475
- 45872-31-9
- decahydroquinolin-8-one
- Decahydroquinolin-8-one
-
- インチ: 1S/C9H15NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h7,9-10H,1-6H2
- InChIKey: KMMADYLKJQODNQ-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC2CCCNC21
計算された属性
- せいみつぶんしりょう: 153.115364102g/mol
- どういたいしつりょう: 153.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 29.1Ų
Decahydroquinolin-8-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37152475-0.25g |
decahydroquinolin-8-one |
45872-31-9 | 95.0% | 0.25g |
$1735.0 | 2025-03-18 | |
| Enamine | EN300-37152475-2.5g |
decahydroquinolin-8-one |
45872-31-9 | 95.0% | 2.5g |
$3696.0 | 2025-03-18 | |
| Enamine | EN300-37152475-0.05g |
decahydroquinolin-8-one |
45872-31-9 | 95.0% | 0.05g |
$1584.0 | 2025-03-18 | |
| Enamine | EN300-37152475-10.0g |
decahydroquinolin-8-one |
45872-31-9 | 95.0% | 10.0g |
$8110.0 | 2025-03-18 | |
| Enamine | EN300-37152475-0.5g |
decahydroquinolin-8-one |
45872-31-9 | 95.0% | 0.5g |
$1811.0 | 2025-03-18 | |
| Enamine | EN300-37152475-5.0g |
decahydroquinolin-8-one |
45872-31-9 | 95.0% | 5.0g |
$5470.0 | 2025-03-18 | |
| Enamine | EN300-37152475-0.1g |
decahydroquinolin-8-one |
45872-31-9 | 95.0% | 0.1g |
$1660.0 | 2025-03-18 | |
| Enamine | EN300-37152475-1.0g |
decahydroquinolin-8-one |
45872-31-9 | 95.0% | 1.0g |
$1887.0 | 2025-03-18 |
Decahydroquinolin-8-one 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
45872-31-9 (Decahydroquinolin-8-one) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 506-17-2(cis-Vaccenic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
